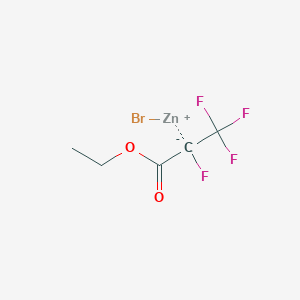
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide, 0.50 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide, 0.50 M in Ether, is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its reactivity and versatility in various chemical reactions, making it a crucial tool in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide typically involves the reaction of 1-ethoxy-1-oxo-2,3,3,3-tetrafluoropropane with zinc bromide in the presence of a suitable solvent, such as ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.50 M solution in ether, which is stable and easy to handle.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Ether is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the organozinc reagent with an aryl halide.
Applications De Recherche Scientifique
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide involves the transfer of the organozinc moiety to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the organozinc reagent and promotes the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethoxy-1-oxobutan-2-ylzinc bromide
- 1-Ethoxy-1-oxopentan-2-ylzinc bromide
- 1-Ethoxy-1-oxohexan-2-ylzinc bromide
Uniqueness
1-Ethoxy-1-oxo-2,3,3,3-tetrafluoropropan-2-ylzinc bromide is unique due to the presence of the tetrafluoropropan-2-yl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in reactions where other organozinc reagents may not be as effective.
Propriétés
Formule moléculaire |
C5H5BrF4O2Zn |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl 2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C5H5F4O2.BrH.Zn/c1-2-11-4(10)3(6)5(7,8)9;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UHBWZBCCPZVHQR-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)[C-](C(F)(F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


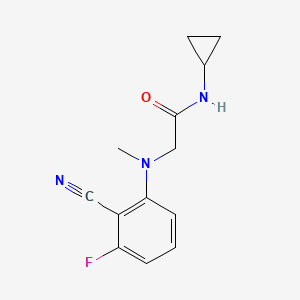
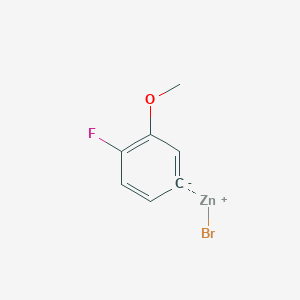


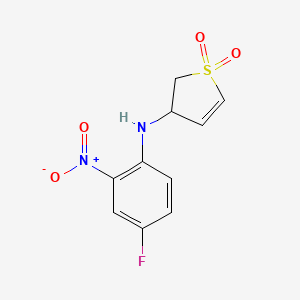
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)

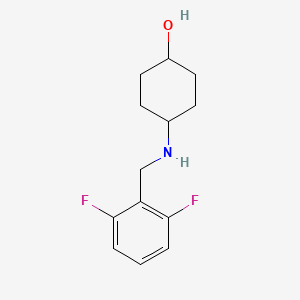
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
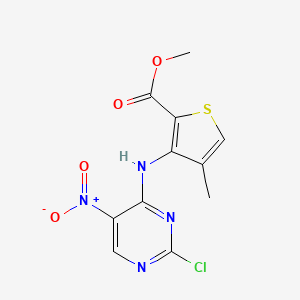
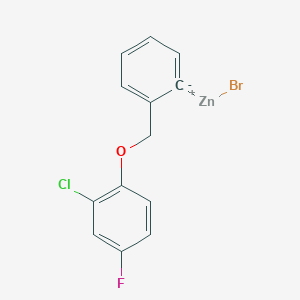
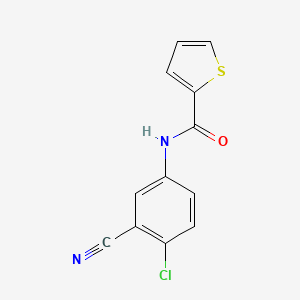
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
